molecular formula C21H20ClNO B1393891 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-59-7

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393891
CAS No.: 1160253-59-7
M. Wt: 337.8 g/mol
InChI Key: WYBBKQFATNEKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline-based acid chloride characterized by a 4-isobutylphenyl substituent at the 2-position and a methyl group at the 6-position of the quinoline core. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for forming amides or esters via nucleophilic acyl substitution. Its structural features, including the electron-withdrawing carbonyl chloride group and bulky isobutylphenyl substituent, enhance its reactivity in coupling reactions while influencing steric and electronic properties . Commercial availability (e.g., Santa Cruz Biotechnology, sc-320558) underscores its relevance in pharmaceutical and materials research .

Properties

IUPAC Name

6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(22)24)17-11-14(3)4-9-19(17)23-20/h4-9,11-13H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBBKQFATNEKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164897
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-59-7
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

The quinoline scaffold is typically synthesized using the Pfitzinger reaction , a classical method involving the condensation of isatin or substituted isatins with ketones or aldehydes under basic conditions. This reaction forms 2-substituted quinoline-4-carboxylic acids, which are key intermediates for further functionalization.

  • For the 6-methyl substitution, methyl-substituted precursors (e.g., 6-methylisatin or 6-methyl-substituted ketones) are employed.
  • The 4-(4-isobutylphenyl) substituent is introduced either by using 4-isobutylacetophenone derivatives or via Suzuki coupling reactions at a later stage to install the 4-phenyl moiety with the isobutyl group.

Installation of the 4-(4-Isobutylphenyl) Group

Two main synthetic routes are used to introduce the 4-(4-isobutylphenyl) substituent:

  • Route A: Direct Friedel-Crafts acylation of 4-isobutylbenzene with suitable acylating agents followed by cyclization to the quinoline ring.
  • Route B and C: Use of Suzuki-Miyaura cross-coupling reactions to attach the 4-isobutylphenyl moiety to a halogenated quinoline intermediate. Route B introduces the substituent after quinoline formation, allowing sensitive groups to survive harsh conditions, while Route C couples at an earlier stage.

These routes provide flexibility depending on the functional group tolerance and availability of starting materials.

Conversion to Carbonyl Chloride

The final step involves converting the quinoline-4-carboxylic acid intermediate to the corresponding carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

  • This reaction proceeds via nucleophilic substitution of the hydroxyl group of the carboxylic acid with chloride.
  • Typical conditions involve refluxing the acid with thionyl chloride in an inert solvent like dichloromethane or chloroform.
  • The carbonyl chloride is isolated by removal of excess reagent and solvent under reduced pressure.

Alternative Esterification and Deprotection Methods

  • Methyl ester intermediates can be synthesized via Fischer–Speier esterification or by using cesium salt formation followed by methyl iodide treatment.
  • For methyl ester hydrolysis, harsher basic conditions are sometimes required due to steric hindrance from the C3 methyl group.
  • Boron tribromide (BBr₃) treatment in dichloromethane offers an alternative mild deprotection route to unveil the carboxylic acid without significant side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield & Purity Considerations
Quinoline core formation Pfitzinger reaction: isatin + ketone, base Sensitive to substituents; mild to moderate heating Moderate to high yields; regioselective
4-(4-Isobutylphenyl) installation Friedel-Crafts acylation or Suzuki coupling Suzuki preferred for sensitive groups; Pd catalyst, base, solvent High selectivity; Suzuki coupling offers functional group tolerance
Carboxylic acid to acid chloride Thionyl chloride, reflux, inert solvent Anhydrous conditions critical High yield; avoid hydrolysis side products
Esterification and deprotection Methyl iodide/cesium salt or BBr₃ treatment BBr₃ offers mild conditions for acid unveiling Improved yields with minimal side products

Chemical Reaction Analysis

The carbonyl chloride group in the final compound is highly reactive and can undergo:

These transformations are useful for further derivatization in medicinal chemistry or material science applications.

Research Findings and Industrial Considerations

  • Continuous flow chemistry and photochemical methods have been explored to improve the efficiency and scalability of similar quinoline derivatives synthesis.
  • The use of Suzuki coupling allows late-stage diversification, which is valuable for structure-activity relationship (SAR) studies.
  • Mild deprotection methods such as BBr₃ treatment reduce side reactions and improve overall purity, which is critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

Method Step Description Advantages Limitations
Pfitzinger condensation Formation of quinoline-4-carboxylic acid core Classical, reliable, regioselective Limited to certain substituents
Friedel-Crafts acylation Introduction of 4-isobutylphenyl group Simple, direct Harsh conditions, limited functional group tolerance
Suzuki coupling Cross-coupling to install 4-(4-isobutylphenyl) Mild conditions, broad substrate scope Requires palladium catalyst, sensitive to impurities
Conversion to acid chloride Reaction with thionyl chloride High yield, straightforward Requires anhydrous conditions, toxic reagents
Esterification/deprotection Methyl ester formation and hydrolysis or BBr₃ Enables purification and functional group manipulation Some methods low yielding or harsh

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Amides, esters, or thioesters.

Scientific Research Applications

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related quinoline-4-carbonyl chlorides, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Structural Modifications

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Quinoline Position) Key Structural Differences Commercial Source/Purity Reference
2-(4-Isobutylphenyl)-6-methylquinoline-4-COCl 2: 4-Isobutylphenyl; 6: Methyl Branched isobutyl group Santa Cruz (sc-320558)
2-(4-Butylphenyl)-6-methylquinoline-4-COCl 2: 4-Butylphenyl; 6: Methyl Linear butyl vs. isobutyl Combi-Blocks (QY-3532, 95%)
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-COCl 2: 5-Methylfuryl; 6: Methyl Heteroaromatic furyl vs. phenyl CymitQuimica
2-(5-Chloro-2-thienyl)-6-methylquinoline-4-COCl 2: 5-Chlorothienyl; 6: Methyl Thiophene with chloro substituent CymitQuimica
2-Phenylquinoline-4-carbonyl chloride 2: Phenyl; 4: Carbonyl chloride No alkyl/heteroaromatic substituents Historical synthesis

Key Observations :

  • Electronic Effects : Replacement of the phenyl group with a furyl (electron-rich) or thienyl (sulfur-containing) heterocycle alters electronic density, influencing electrophilic substitution patterns and solubility .
  • Chloro Substituents : The 5-chlorothienyl analog () may exhibit enhanced reactivity in cross-coupling reactions due to the electron-withdrawing chlorine atom .

Physical and Commercial Properties

  • Purity and Availability : The target compound is available at 95% purity (Combi-Blocks, Santa Cruz), comparable to analogs like QY-3532 .
  • Cost: Priced at $150/100 mg (Santa Cruz), it is costlier than simpler derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid at $745/g) but competitively priced among specialized quinoline derivatives .

Biological Activity

2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C21H20ClNO and a molecular weight of 337.85 g/mol. This compound is being studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of pro-apoptotic pathways and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations (approximately 15 µM). This suggests that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary findings suggest it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosaNot effective

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of signaling pathways associated with cell growth and apoptosis. Research indicates that the compound may inhibit key enzymes involved in tumor progression and microbial growth.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts acylation and chlorination processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicate that at therapeutic concentrations, it exhibits low cytotoxicity towards normal human cell lines, suggesting a favorable safety margin for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Classical protocols like the Gould–Jacob and Friedländer reactions are foundational for quinoline synthesis. Transition metal-catalyzed cross-couplings (e.g., palladium-mediated) are effective for introducing the isobutylphenyl group . Solvent selection (e.g., DMF or toluene) and catalyst loading significantly impact yield. For instance, palladium catalysts in DMF under inert atmospheres often achieve >70% yield but require rigorous purification via column chromatography to remove metal residues .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography is definitive for confirming the quinoline backbone and substituent positions .
  • NMR spectroscopy resolves proton environments: 1H^1H NMR identifies methyl and isobutyl groups (δ 1.2–1.4 ppm for CH3_3, δ 2.6–3.0 ppm for CH2_2), while 13C^{13}C NMR confirms carbonyl chloride (δ ~170 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 367.12) and fragmentation patterns .

Q. What are the primary safety considerations during handling and storage?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of carbonyl chloride vapors. PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the acyl chloride group .

Advanced Research Questions

Q. How can conflicting spectroscopic data between computational predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility.

  • Computational Adjustments : Use density functional theory (DFT) with solvent models (e.g., PCM for DMSO) to refine predictions .
  • Experimental Validation : Compare experimental 1H^1H NMR in deuterated solvents (e.g., CDCl3_3) with simulated spectra from software like ACD/Labs .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound?

  • Methodological Answer :

  • Directing Groups : The quinoline nitrogen directs electrophilic substitution to the 6-methyl position. For acyl chloride reactivity, use Lewis acids (e.g., AlCl3_3) to enhance electrophilicity at the carbonyl .
  • Protection/Deprotection : Temporarily protect the carbonyl chloride as a methyl ester (via methanolysis) to modify the isobutylphenyl group, followed by HCl regeneration .

Q. How do steric and electronic effects of the isobutylphenyl group influence biological activity?

  • Methodological Answer :

  • Steric Effects : The bulky isobutyl group may hinder binding to enzyme active sites, assessed via molecular docking (e.g., AutoDock Vina) .
  • Electronic Effects : Electron-withdrawing carbonyl chloride enhances electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine thiols in target proteins). SAR studies via analogs (e.g., methyl ester derivatives) isolate these effects .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Resolution : Variations arise from impurities in starting materials (e.g., 4-isobutylphenylboronic acid purity <95%) or subtle differences in catalyst activation (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2). Reproduce reactions with controlled reagents (e.g., Sigma-Aldrich, ≥99%) and monitor reaction progress via TLC .

Research Applications

Q. How is this compound utilized in drug discovery pipelines?

  • Methodological Answer :

  • Lead Optimization : The acyl chloride serves as a reactive handle for amide bond formation with amino-containing pharmacophores. For example, coupling with sulfonamides generates potential kinase inhibitors .
  • Biological Screening : Test derivatives in vitro against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50_{50} values benchmarked against controls like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.